molecular formula C17H17N3O4S B14620595 4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide CAS No. 58279-20-2

4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide

Cat. No.: B14620595
CAS No.: 58279-20-2
M. Wt: 359.4 g/mol
InChI Key: RKSSXNUSLOYDEI-UHFFFAOYSA-N
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Description

4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, a diazenyl linkage, and a dioxobutan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the diazotization of aniline derivatives followed by coupling with a sulfonamide precursor. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the diazenyl group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted sulfonamides, depending on the specific reagents and conditions used.

Scientific Research Applications

4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the sulfonamide group can interact with active sites, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: Shares the methylphenyl group but lacks the diazenyl and sulfonamide functionalities.

    Benzene-1-sulfonamide: Contains the sulfonamide group but lacks the diazenyl and dioxobutan-2-yl moieties.

Uniqueness

4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

CAS No.

58279-20-2

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

4-[[1-(4-methylphenyl)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C17H17N3O4S/c1-11-3-5-13(6-4-11)17(22)16(12(2)21)20-19-14-7-9-15(10-8-14)25(18,23)24/h3-10,16H,1-2H3,(H2,18,23,24)

InChI Key

RKSSXNUSLOYDEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(=O)C)N=NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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